molecular formula C8H14O2 B3057602 4-Hexenoic acid, 2,5-dimethyl- CAS No. 82898-13-3

4-Hexenoic acid, 2,5-dimethyl-

Cat. No.: B3057602
CAS No.: 82898-13-3
M. Wt: 142.2 g/mol
InChI Key: RHOVEHOUFDXMJJ-UHFFFAOYSA-N
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Description

4-Hexenoic acid, 2,5-dimethyl-: is an organic compound with the molecular formula C8H14O2 . It is a derivative of hexenoic acid, characterized by the presence of two methyl groups at the 2nd and 5th positions of the hexene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexenoic acid, 2,5-dimethyl- typically involves the following steps:

Industrial Production Methods: Industrial production of 4-Hexenoic acid, 2,5-dimethyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Hexenoic acid, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are commonly used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hexanoic acid derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Hexenoic acid, 2,5-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexenoic acid, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,5-Dimethylhex-4-enoic acid
  • 2,5-Dimethyl-4-hydroxy-3[2H]-furanone
  • Trans-2-hexenoic acid

Uniqueness: 4-Hexenoic acid, 2,5-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,5-dimethylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)4-5-7(3)8(9)10/h4,7H,5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVEHOUFDXMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338541
Record name 4-Hexenoic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82898-13-3
Record name 4-Hexenoic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexenoic acid, 2,5-dimethyl-
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Reactant of Route 5
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Reactant of Route 6
4-Hexenoic acid, 2,5-dimethyl-

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